Benzo[D]isoxazol-6-amine
Overview
Description
Benzo[D]isoxazol-6-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Scientific Research Applications
Cancer Research
Isoxazole derivatives of benzo[d]isoxazol-6-amine exhibit significant anti-cancer activity against various cancer cell lines, particularly the Colo205 cell line. These compounds are effective in inducing G2/M cell cycle arrest and apoptosis in cancer cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
Synthetic Chemistry
This compound plays a role in the synthesis of various compounds. For instance, it is involved in the electrochemically initiated oxidative amination of benzoxazoles, which simplifies the isolation process and reduces waste in chemical synthesis (Gao et al., 2014). Additionally, 1,2-benzisoxazole, a related compound, is used as an electrophilic primary amine source in copper-catalyzed hydroamination, facilitating the synthesis of a wide range of primary amines (Guo et al., 2018).
Material Science
This compound derivatives are implemented in the creation of organic semiconductors for various applications, including transistors and solar cells. These compounds have been used to achieve high-performance optoelectronic semiconductors with notable efficiencies (Chen et al., 2016).
Environmental Science
Studies on the transformation products of sulfamethoxazole, a related compound, reveal its interaction with nitrogen species under denitrifying conditions. This research is significant for understanding the behavior of antibiotics in the water cycle and environmental studies (Nödler et al., 2012).
Catalysis
Benzo[d]isoxazoles act as novel nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, offering a chemoselective approach to synthesize polysubstituted compounds. This application is significant in the field of catalysis (Xu et al., 2018).
CO2 Capture
Benzimidazole-linked polymers, which can be derived from this compound, are studied for their potential in CO2 capture from landfill gas. This research has implications for environmental protection and fuel upgrading (Islamoglu et al., 2016).
Polymer Science
This compound derivatives are used in synthesizing crosslinked polyimides with applications in various fields, including high-temperature materials and electronics (Zhang et al., 2014).
Future Directions
Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Biochemical Analysis
Biochemical Properties
Benzo[D]isoxazol-6-amine has been found to interact with the BRD4 protein, which is associated with various diseases . This interaction involves the binding of this compound to the active site of BRD4 .
Cellular Effects
The interaction of this compound with the BRD4 protein has implications for cellular function. BRD4 is involved in the regulation of gene transcription, and its inhibition can affect cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the BRD4 protein . This binding can lead to changes in gene expression and potentially inhibit the activity of the BRD4 protein .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed in both in vitro and in vivo studies
Properties
IUPAC Name |
1,2-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPLUATWXICAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672181 | |
Record name | 1,2-Benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828300-70-5 | |
Record name | 1,2-Benzisoxazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828300-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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